3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound characterized by a pyridine ring that is substituted with a bromine atom at the 3-position and a 4-methyl-1H-imidazol-1-yl group at the 5-position. This compound is notable for its potential applications in medicinal chemistry and materials science, making it a subject of interest for researchers in these fields. Its chemical structure provides unique electronic properties that enhance its reactivity and utility in various synthetic pathways.
The compound is cataloged under the Chemical Abstracts Service Registry Number 1289078-51-8, and its synthesis has been documented in various scientific publications and databases, including Benchchem and patent literature, which detail its preparation methods and applications.
3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine belongs to the class of heterocyclic organic compounds. Heterocycles are compounds containing rings that include atoms other than carbon, such as nitrogen, which in this case contributes to the compound's biological activity and chemical reactivity.
The synthesis of 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine typically involves nucleophilic substitution reactions. The process can be summarized as follows:
The choice of base and solvent is crucial for optimizing yield and purity. Potassium carbonate serves as an effective base, while dimethylformamide provides a suitable environment for nucleophilic attack due to its polar nature.
The molecular structure of 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine can be depicted as follows:
3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine can undergo several types of chemical reactions:
For nucleophilic substitution, reagents like sodium azide or thiols can be utilized alongside bases. Oxidizing agents such as hydrogen peroxide or potassium permanganate are applicable for oxidation reactions. Coupling reactions typically require palladium catalysts along with appropriate ligands.
The mechanism of action for 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine largely depends on its application in medicinal chemistry:
In biological contexts, this compound may act as an enzyme inhibitor or ligand, modulating interactions with specific biological targets such as kinases or G-protein coupled receptors. The imidazole group facilitates binding through hydrogen bonding and hydrophobic interactions, enhancing its efficacy as a pharmaceutical agent.
Studies indicate that compounds similar to 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine exhibit unique electronic properties due to their heterocyclic nature, which can influence their reactivity in various chemical environments .
3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine has several significant applications:
Palladium-catalyzed cross-coupling reactions represent a cornerstone in the functionalization of 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine, enabling precise C–C and C–heteroatom bond formation. The bromine atom at the pyridine C3 position serves as an excellent leaving group for Suzuki–Miyaura couplings, allowing introduction of aryl, heteroaryl, or alkenyl boronate partners. As demonstrated in the synthesis of gamma-secretase modulators, this approach employs catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bases like potassium carbonate in toluene/water mixtures at 80–100°C, achieving yields of 70–85% [5]. Stille couplings using organotin reagents (e.g., tributyl(vinyl)tin) also show efficacy but require rigorous anhydrous conditions [5].
A critical limitation involves potential in situ halogen exchange when employing chloride-containing catalysts (e.g., PdCl₂(dppf)), which can lead to bromine-to-chlorine scrambling and reduced regioselectivity [1]. To mitigate this, ligand design focuses on electron-rich phosphines (XPhos, SPhos) that stabilize Pd(0) intermediates while suppressing undesired side reactions. Microwave-assisted Pd-catalyzed couplings further enhance efficiency, reducing reaction times from hours to minutes while maintaining yields >80% [3] [5].
Table 1: Palladium-Catalyzed Coupling Reactions of 3-Bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine
Reaction Type | Catalyst System | Conditions | Products Formed | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O, 80°C, 12 h | Biaryls, Heterobiaryls | 70-85 |
Stille | PdCl₂(PPh₃)₂/CuI | DMF, 100°C, N₂ atmosphere | Vinyl derivatives | 65-78 |
Carbonylation | Pd(OAc)₂/XPhos/CO(g) | Dioxane, 120°C, 20 bar CO | Esters, Amides | 60-75 |
Nucleophilic aromatic substitution (SNAr) leverages the electron-deficient nature of the pyridine ring, where the C3-bromine is activated toward displacement by N-nucleophiles. 4-Methylimidazole reacts with 3,5-dibromopyridine in dimethyl sulfoxide (DMSO) at 120°C, selectively yielding the title compound in 68–72% efficiency due to the superior leaving group ability of bromine para to the pyridinic nitrogen [1] [6]. The reaction proceeds via a Meisenheimer complex, with rate acceleration observed using polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc) [8].
Imidazole N-alkylation competes when unprotected imidazoles are employed, necessitating stoichiometric base additives (K₂CO₃, Cs₂CO₃) to deprotonate the imidazole N–H and direct selectivity toward pyridine substitution [6]. Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic water/toluene systems, achieving 90% conversion at 90°C while simplifying purification [6] [8]. Regioselectivity challenges arise with unsymmetrical dihalopyridines, but computational studies confirm C3 is 12–15 kcal/mol more electrophilic than C5 in 3,5-dibromopyridine due to resonance effects [8].
Table 2: Solvent and Base Effects on Nucleophilic Substitution Efficiency
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Imidazole Alkylation Byproduct (%) |
---|---|---|---|---|---|
DMSO | K₂CO₃ | 120 | 8 | 72 | <5 |
NMP | Cs₂CO₃ | 110 | 6 | 85 | 3 |
Toluene/H₂O | TBAB | 90 | 10 | 90 | Not detected |
DMAc | K₃PO₄ | 130 | 5 | 78 | 8 |
Complex molecular architectures incorporating 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine necessitate protective group strategies to manage chemoselectivity. The imidazole N–H poses significant challenges during halogen-metal exchange or electrophilic additions, as it can undergo unwanted deprotonation or coordination. Silicon-based protectors (e.g., tert-butyldimethylsilyl, TBS) enable temporary masking, allowing directed ortho-lithiation of the pyridine ring at –78°C followed by electrophilic quenching (e.g., D₂O, I₂) [3] [9]. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores imidazole functionality without ring degradation.
For applications in pharmaceutical intermediates (e.g., nilotinib analogs), SEM (2-(trimethylsilyl)ethoxymethyl) protection proves effective. SEM-clad imidazoles withstand Pd-catalyzed aminations and Suzuki couplings, with removal achievable by MgBr₂·OEt₂ in dichloromethane [9]. Orthogonal protection sequences are essential when modifying both rings: Pyridine bromination can precede imidazole protection, or vice versa, depending on the target derivative. A recent three-step sequence achieved 5-iodo-3-bromo variants by:
Table 3: Protective Group Strategies for Imidazole Functionalization
Protective Group | Installation Reagent | Stability During Key Reactions | Deprotection Conditions | Overall Yield (%) |
---|---|---|---|---|
tert-Butyldimethylsilyl (TBS) | TBSCl/Imidazole, DMF | Grignard additions, SNAr | TBAF/THF, 25°C | 65–78 |
SEM | SEMCl, i-Pr₂NEt, CH₂Cl₂ | Suzuki coupling, Pd-catalyzed amination | MgBr₂·OEt₂, CH₂Cl₂ | 70–82 |
Benzyl | BnBr, K₂CO₃, acetone | Nucleophilic substitutions | H₂/Pd-C, ethanol | 60–75 |
Microwave (MW) irradiation revolutionizes the synthesis of 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine by enhancing reaction rates 10–50-fold while improving yields and purity. SNAr reactions between 3,5-dibromopyridine and 4-methylimidazole under MW (300 W, 150°C) complete in 20 minutes versus 8–12 hours conventionally, achieving 89–92% yield in solvent-free conditions or using ionic liquids like [BMIM][PF₆] as green media [3] [6]. The dielectric heating effect promotes molecular collisions, reducing activation barriers and suppressing thermal decomposition pathways.
Solvent-free MW protocols eliminate purification complexities: Mechanochemical grinding of 3,5-dibromopyridine with 4-methylimidazole and K₂CO₃ in a ball mill, followed by 5-minute MW bursts at 200 W, furnishes the product in 94% yield [6] [10]. This approach aligns with green chemistry metrics, reducing E-factors (kg waste/kg product) from 12.8 (conventional) to 1.3. For brominated intermediates, MW-assisted α-bromination of precursor ketones employs N-bromosuccinimide (NBS)/p-TsOH in acetonitrile, achieving full conversion in <10 minutes versus 3 hours with oil-bath heating [10].
Table 4: Comparative Metrics: Conventional vs. Microwave-Assisted Synthesis
Parameter | Conventional Method | Microwave Method | Improvement Factor |
---|---|---|---|
Reaction Time | 8–24 h | 0.25–1 h | 10–50x faster |
Energy Consumption | 0.8–1.2 kWh/mmol | 0.1–0.3 kWh/mmol | 70–85% reduction |
Solvent Volume | 20–50 mL/g substrate | 0–5 mL/g substrate | >90% reduction |
Isolated Yield | 65–80% | 85–95% | 15–25% increase |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0